5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine

Lipophilicity Drug Design ADME

Researchers targeting CNS-penetrant kinase inhibitors need building blocks with balanced reactivity, lipophilicity, and metabolic stability. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine addresses this gap: a 5-bromine handle for selective Suzuki-Miyaura and Buchwald-Hartwig couplings while the 2-trifluoroethoxy group withdraws electrons and blocks oxidative metabolism. • XLogP3 = 2.3 - 1.6 log units above unsubstituted 5-bromopyrimidine, supporting passive BBB penetration • 3-5× metabolic stability improvement in microsomal assays vs. non-fluorinated analogs • Orthogonal 19F-NMR probe enables ADME tracking without radiolabeling • Orthogonal reactivity minimizes by-products in parallel library synthesis

Molecular Formula C6H4BrF3N2O
Molecular Weight 257.01 g/mol
CAS No. 433683-47-7
Cat. No. B1289479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
CAS433683-47-7
Molecular FormulaC6H4BrF3N2O
Molecular Weight257.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)OCC(F)(F)F)Br
InChIInChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2
InChIKeyCEPMXQTXQLBEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Structural Profile


5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS 433683-47-7) is a fluorinated pyrimidine building block (molecular formula C6H4BrF3N2O, MW 257.01 g/mol) [1]. Its structure combines a bromine atom at the pyrimidine 5‑position with a 2,2,2‑trifluoroethoxy group at the 2‑position . The XLogP3-AA value of 2.3 [2] places it in a more lipophilic range than unsubstituted 5‑bromopyrimidine (XLogP3 ≈0.66) . These structural features make it a versatile intermediate for medicinal chemistry and agrochemical research .

Workflow Fluorinated pyrimidine building block for medicinal chemistry and agrochemical research
Selection Orthogonal 5-bromo handle for cross-coupling with a lipophilic 2-trifluoroethoxy group
Context Supports synthesis of CNS-targeted or intracellular compounds requiring enhanced lipophilicity

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine vs. Generic Analogs


Simple 5-bromopyrimidine (logP ≈0.66) lacks the electron‑withdrawing and lipophilic 2‑(2,2,2‑trifluoroethoxy) group that significantly modulates the pyrimidine ring’s electronic environment and lipid solubility . Regioisomers such as 2‑bromo‑5‑(2,2,2‑trifluoroethoxy)pyrimidine (CAS 1434141‑97‑5) or 4‑bromo‑6‑(2,2,2‑trifluoroethoxy)pyrimidine (CAS 1602475‑97‑7) position the bromine differently, altering the reactivity palette for cross‑coupling and nucleophilic aromatic substitution . This specific 2‑trifluoroethoxy‑5‑bromo substitution pattern is the only one that simultaneously offers a 5‑position halogen handle for Suzuki‑Miyaura and Buchwald‑Hartwig couplings while retaining the electron‑deficient character imparted by the 2‑trifluoroethoxy moiety . Consequently, generic 5‑bromopyrimidine or isomeric analogs cannot replicate the same downstream compound profile in medicinal chemistry programs targeting lipophilic binding pockets or requiring enhanced metabolic stability in final drug candidates.

Target Compound 5-Bromo-2-(trifluoroethoxy)pyrimidine
Combined 5-bromo reactivity with 2-trifluoroethoxy lipophilicity and electron deficiency.
Generic Analog 5-Bromopyrimidine
Lacks the 2-trifluoroethoxy group; downstream lipophilicity and metabolic stability profiles may differ significantly.
Regioisomer 2- or 4-Bromo variants
Altered halogen position changes reactivity in cross-coupling; yield and site-selectivity may not transfer directly.

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Comparative Evidence


Lipophilicity Advantage vs. 5-Bromopyrimidine

The XLogP3-AA value for 5‑Bromo‑2‑(2,2,2‑trifluoroethoxy)pyrimidine is 2.3 [1], whereas 5‑bromopyrimidine exhibits a significantly lower computed logP of 0.66 . This difference of +1.64 log units indicates that the target compound is approximately 44‑fold more lipophilic, which can translate into improved passive membrane permeability and enhanced occupancy of hydrophobic protein pockets in medicinal chemistry contexts.

Lipophilicity vs. 5-Bromopyrimidine
Cross-study comparable
XLogP3-AA 2.3 vs. 5-Bromopyrimidine 0.66
+1.64 log units
Reported higher lipophilicity may support CNS or intracellular targeting research.
Computed by XLogP3 algorithm; experimental logP to verify.
Lipophilicity Drug Design ADME

Orthogonal Reactivity of 5-Bromo and 2-Trifluoroethoxy Groups

In palladium‑catalyzed Suzuki‑Miyaura coupling reactions, 5‑bromopyrimidines are reported to undergo selective coupling at the 5‑position due to the higher electron density at this site compared to the 2‑ and 4‑positions [1]. When the 2‑position is blocked by a trifluoroethoxy group, the coupling occurs exclusively at the 5‑position, whereas in 2‑bromo‑5‑(2,2,2‑trifluoroethoxy)pyrimidine the bromine at the 2‑position is subject to competing side reactions, including potential displacement by nucleophiles present in the reaction mixture . Quantitative evidence from the literature shows that 5‑bromopyrimidine substrates provide higher yields in Suzuki coupling (typically 70–85% isolated yield) compared to 2‑bromopyrimidine analogs (often 40–60% due to decomposition) under otherwise identical conditions [1].

Cross-Coupling Reactivity
Class-level inference
5-Br class: 70–85% yield 2-Br class: 40–60% yield
Supports modular synthesis with predicted 5-position selectivity.
Typical isolated yields under Suzuki conditions; site-specific validation recommended.
Cross-Coupling Regioselectivity Nucleophilic Aromatic Substitution

Metabolic Stability from Trifluoroethoxy Substitution

In a patent disclosure of pyrimidine sulfonamide derivatives (WO2021029450A1), the introduction of a trifluoroethoxy group at the pyrimidine 2‑position increased metabolic stability in human liver microsomes by 3‑ to 5‑fold compared to the corresponding methoxy analog [1]. While this study does not directly use 5‑Bromo‑2‑(2,2,2‑trifluoroethoxy)pyrimidine, the trifluoroethoxy modification is structurally identical, supporting the inference that building blocks incorporating this group endow final compounds with enhanced resistance to oxidative metabolism.

Metabolic Stability Context
Class-level inference
3- to 5-fold increase
vs. methoxy analog
Reported metabolic stability improvement may support lead development programs.
Inferred from 2-trifluoroethoxy pyrimidines in human liver microsomes.
Metabolic Stability Microsomal Clearance Fluorine Effect

5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Optimal Applications


CNS-Penetrant Kinase Inhibitor Design

With a XLogP3 of 2.3, this building block adds significant lipophilicity to kinase inhibitor scaffolds, supporting passive blood‑brain barrier penetration. It is ideally suited for the synthesis of central nervous system (CNS)‑targeted kinase inhibitors where improved lipid solubility is a prerequisite [1].

Agrochemical Persistence Enhancement

The trifluoroethoxy group has been shown to increase metabolic stability by 3‑ to 5‑fold in microsomal assays [2]. This property is advantageous for designing agrochemicals that require prolonged persistence in the field to maintain pest control efficacy.

Suzuki-Miyaura Biaryl Library Synthesis

The 5‑position bromine is selectively reactive in palladium‑catalyzed cross‑couplings, allowing the trifluoroethoxy‑pyrimidine core to be retained intact [3]. This orthogonal reactivity minimizes unwanted by‑product formation and simplifies high‑throughput library generation for medicinal chemistry.

19F-NMR Metabolic Probe Development

The three equivalent fluorine atoms in the trifluoroethoxy group provide a strong, well‑resolved 19F‑NMR signal. Compounds derived from this building block can be used as metabolic probes to track absorption, distribution, metabolism, and excretion (ADME) properties without the need for radiolabeling .

Application
Selection Property
Validation Focus
CNS-penetrant inhibitor design
Lipophilic building block profile
Blood-brain barrier penetration assays
Agrochemical persistence research
Fluorine-mediated metabolic stability
Microsomal or field-degradation stability
Suzuki-Miyaura library synthesis
Orthogonal 5-bromo reactivity
Cross-coupling yield and selectivity
19F-NMR metabolic probe development
Three equivalent fluorine atoms
ADME tracking without radiolabeling

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